N-(1,3-thiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(1,3-Thiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 3 with a thiophen-2-yl group and at position 6 with a sulfanyl-linked acetamide moiety bound to a 1,3-thiazol-2-yl group. The triazolo-pyridazine scaffold is known for its bioisosteric properties, often mimicking purine rings in biological targets, while the thiophene and thiazole substituents contribute to electronic and steric modulation .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6OS3/c21-11(16-14-15-5-7-23-14)8-24-12-4-3-10-17-18-13(20(10)19-12)9-2-1-6-22-9/h1-7H,8H2,(H,15,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEYXJBBEBILSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring is synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Synthesis of the Triazolopyridazine Moiety: This involves the reaction of hydrazine derivatives with pyridazine precursors under controlled conditions.
Coupling Reactions: The thiophene ring is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final step involves the coupling of the thiazole and triazolopyridazine intermediates with the thiophene derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of triazolo-pyridazine compounds showed potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) cells .
Antimicrobial Properties
Compounds containing thiazole and triazole moieties are known for their antimicrobial activities:
- A series of studies have shown that thiazole derivatives possess antibacterial and antifungal properties, suggesting potential applications in treating infections .
Inhibitors of Enzymatic Activity
The compound has been investigated for its role as an inhibitor in various enzymatic pathways:
- It has been noted that derivatives with similar scaffolds can act as selective inhibitors for specific kinases involved in cancer progression .
Case Study 1: Anticancer Efficacy
A recent study explored the efficacy of triazolo-pyridazine derivatives in inhibiting cancer cell proliferation. The results indicated that modifications on the thiazole and triazole rings significantly influenced their potency against cancer cells. Specifically, compounds with electron-withdrawing groups showed enhanced inhibitory effects on cell viability .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of thiazole-containing compounds. The study found that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and related analogs:
*Calculated based on formula C₁₅H₁₂N₆OS₂.
Key Differences and Implications
Pyridazine’s two adjacent nitrogen atoms may increase polarity compared to pyrimidine derivatives .
Substituent Effects :
- Thiophen-2-yl vs. Pyridin-3-yl () : Thiophene’s electron-rich aromatic system may enhance π-π stacking in hydrophobic binding pockets, whereas pyridinyl’s basic nitrogen could improve solubility or target specificity .
- Thiazol-2-yl vs. Oxolanylmethyl () : The thiazole ring’s sulfur atom may contribute to metabolic stability, while oxolanylmethyl (tetrahydrofuran-derived) could increase hydrophilicity .
Biological Activity: The Lin-28-inhibiting analog () highlights the importance of the phenylacetamide substituent in disrupting RNA-protein interactions. The target compound’s thiophene-thiazole combination may offer novel binding modes for epigenetic or kinase targets .
Biological Activity
N-(1,3-thiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The compound can be represented by the following structural formula:
Where , , , , and correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-triazole and thiazole moieties. For instance:
- Cell Proliferation Inhibition : A study demonstrated that related compounds exhibited moderate to potent antiproliferative activities against various cancer cell lines, including PC-3 (prostate cancer), HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. Notably, certain derivatives showed significantly improved IC₅₀ values compared to standard chemotherapeutics like fluorouracil .
| Compound | Cell Line | IC₅₀ (µM) | Comparison |
|---|---|---|---|
| Compound 32 | HepG2 | 5.09 | Better than fluorouracil |
| Compound 32 | PC-3 | 3.70 | Better than fluorouracil |
| Compound 32 | A549 | 12.74 | Better than fluorouracil |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on similar thiazole and triazole derivatives has shown promising results against various bacterial strains:
- Antibacterial Efficacy : Compounds with similar structures demonstrated significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the thiophene ring was noted to enhance this activity .
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole-based compounds have been documented in several studies:
- Mechanism of Action : It has been suggested that these compounds inhibit the expression of inflammatory mediators such as COX-2 and iNOS in macrophage cell lines. This inhibition may contribute to their therapeutic potential in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Effects : Variations in substituents on the thiophene and thiazole rings can significantly affect potency and selectivity.
- Geometric Configuration : The compound's geometric configuration plays a role in its interaction with biological targets.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Study on Triazole Derivatives : A series of triazole derivatives showed significant cytotoxicity against human cancer cell lines with some compounds achieving IC₅₀ values lower than standard treatments.
- Thiazole Analogues : Thiazole derivatives were evaluated for their anti-inflammatory properties in animal models, demonstrating a reduction in edema and inflammation markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
